(E)-Mcl-1 inhibitor 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H42ClN3O7S |

|---|---|

Molecular Weight |

672.2 g/mol |

IUPAC Name |

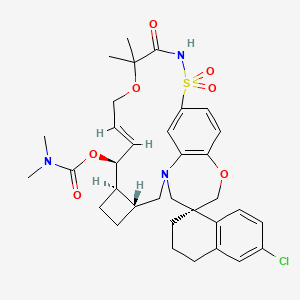

[(3R,6R,7S,8Z,22S)-7'-chloro-12,12-dimethyl-13,15,15-trioxospiro[11,20-dioxa-15λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene-22,4'-2,3-dihydro-1H-naphthalene]-7-yl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C34H42ClN3O7S/c1-33(2)31(39)36-46(41,42)25-11-14-30-28(18-25)38(20-34(21-43-30)15-5-7-22-17-24(35)10-13-27(22)34)19-23-9-12-26(23)29(8-6-16-44-33)45-32(40)37(3)4/h6,8,10-11,13-14,17-18,23,26,29H,5,7,9,12,15-16,19-21H2,1-4H3,(H,36,39)/b8-6-/t23-,26+,29-,34-/m0/s1 |

InChI Key |

BBDMFVGCKZAPPY-VHSMYAGPSA-N |

Isomeric SMILES |

CC1(C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OC[C@]4(CCCC5=C4C=CC(=C5)Cl)CN3C[C@@H]6CC[C@H]6[C@H](/C=C\CO1)OC(=O)N(C)C)C |

Canonical SMILES |

CC1(C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OCC4(CCCC5=C4C=CC(=C5)Cl)CN3CC6CCC6C(C=CCO1)OC(=O)N(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Development of Potent Mcl-1 Inhibitors

This guide provides an in-depth overview of the discovery and development of selective inhibitors targeting Myeloid Cell Leukemia-1 (Mcl-1), a critical pro-survival protein and a key therapeutic target in oncology. While the query specified "(E)-Mcl-1 inhibitor 7," publicly available information on a compound with this exact designation is limited, primarily appearing in patent literature with sparse biological data.[1] Therefore, this guide will focus on a well-characterized and clinically evaluated Mcl-1 inhibitor, AZD5991 , which was designated (Ra)-7 in its discovery publication, as a representative case study.[2] This approach allows for a comprehensive exploration of the scientific journey from initial discovery to preclinical and clinical evaluation, fulfilling the core requirements for a detailed technical resource for researchers, scientists, and drug development professionals.

Introduction to Mcl-1 as a Therapeutic Target

Myeloid Cell Leukemia-1 (Mcl-1) is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that are pivotal regulators of the intrinsic apoptotic pathway.[3][4][5] Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 has a very short half-life, allowing it to act as a rapid sensor to cellular stress and survival signals. Mcl-1 sequesters pro-apoptotic proteins, particularly Bak, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, which leads to programmed cell death.[2]

Overexpression and amplification of the MCL1 gene are common in a wide range of human cancers, including multiple myeloma, acute myeloid leukemia (AML), and various solid tumors.[3][4][6] Elevated Mcl-1 levels are associated with tumor progression, poor prognosis, and resistance to numerous anti-cancer therapies, including conventional chemotherapy and even other Bcl-2 family inhibitors like venetoclax.[3][4] Consequently, the development of small-molecule inhibitors that directly and selectively target Mcl-1 has been a major focus in oncology drug discovery.[3][7][8]

Discovery and Optimization of AZD5991 ((Ra)-7)

The development of potent and selective Mcl-1 inhibitors has been challenging due to the shallow and adaptable binding groove of the Mcl-1 protein.[9] The discovery of AZD5991 stemmed from a structure-based drug design approach, beginning with a known inhibitor scaffold. Through the identification of an induced-fit pocket in Mcl-1, a series of macrocyclic inhibitors were designed and synthesized, leading to the identification of (Ra)-7, now known as AZD5991.[2] This macrocyclic structure provided a rigid conformation that resulted in a rapid on-rate of binding to Mcl-1.[2]

Further optimization of this series involved structure-activity relationship (SAR) studies, leading to derivatives with improved potency. For instance, the 6-Cl indole derivative, compound 7 in a related series, showed a Mcl-1 FRET IC50 of less than 3 nM.[10] Ultimately, (Ra)-7 (AZD5991) was selected as the clinical development candidate due to its superior potency across a range of Mcl-1-dependent cell lines.[10]

Quantitative Data for Mcl-1 Inhibitors

The following tables summarize the in vitro binding affinities and cellular activities of AZD5991 ((Ra)-7) and another notable Mcl-1 inhibitor, S63845, for comparison.

Table 1: In Vitro Binding Affinity of Mcl-1 Inhibitors

| Compound | Target | Assay Type | Ki | IC50 | Kd | Reference |

| AZD5991 ((Ra)-7) | Mcl-1 | FRET | 200 pM | 0.72 nM | - | [2] |

| Mcl-1 | SPR | - | - | 170 pM | [2] | |

| Bcl-2 | FRET | 6.8 µM | 20 µM | - | [2] | |

| Bcl-xL | FRET | 18 µM | 36 µM | - | [2] | |

| Bcl-w | FRET | 25 µM | 49 µM | - | [2] | |

| Bfl-1 | FRET | 12 µM | 24 µM | - | [2] | |

| S63845 | Mcl-1 | - | - | - | 0.19 nM | [11] |

| This compound | Mcl-1 | - | <1 nM | <500 nM | - | [1] |

Table 2: Cellular Activity of AZD5991 in Mcl-1 Dependent Cell Lines

| Cell Line | Cancer Type | Assay Type | EC50 / GI50 | Reference |

| MOLP-8 | Multiple Myeloma | Caspase 3/7 Activity (6h) | 33 nM | [12] |

| MV4-11 | Acute Myeloid Leukemia | Caspase 3/7 Activity (6h) | 24 nM | [12] |

| NCI-H23 | Non-Small Cell Lung Cancer | Cell Viability | 190 nM | [13] |

| Eµ-Myc (Mcl-1 OE) | Lymphoma | Apoptosis Induction | 0.35 µM | [2] |

| Eµ-Myc (Control) | Lymphoma | Apoptosis Induction | 1.07 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of Mcl-1 inhibitors like AZD5991.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

-

Objective: To determine the binding affinity (IC50 and Ki) of inhibitors to Mcl-1 and other Bcl-2 family proteins.

-

Principle: This assay measures the disruption of the interaction between a fluorescently labeled BH3 peptide and the target protein by a competing inhibitor.

-

General Protocol:

-

Recombinant Mcl-1 protein is incubated with a fluorescently labeled (e.g., biotinylated) BH3 peptide and a fluorescent donor/acceptor pair (e.g., europium-streptavidin and allophycocyanin-anti-His).

-

Serial dilutions of the test inhibitor (e.g., AZD5991) are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the BH3 peptide by the inhibitor.

-

IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation. Ki values can be derived from the IC50 using the Cheng-Prusoff equation.[6]

-

2. Surface Plasmon Resonance (SPR) Assay

-

Objective: To measure the binding affinity (Kd) and kinetics (kon, koff) of the inhibitor to Mcl-1.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (Mcl-1) immobilized on the chip.

-

General Protocol:

-

Recombinant Mcl-1 protein is immobilized on a sensor chip.

-

A series of concentrations of the inhibitor are flowed over the chip surface.

-

The association (kon) and dissociation (koff) rates are measured in real-time.

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.[2]

-

3. Cell Viability and Apoptosis Assays

-

Objective: To assess the effect of the Mcl-1 inhibitor on cancer cell growth and induction of apoptosis.

-

Protocols:

-

Caspase-3/7 Activity Assay: Cells are treated with the inhibitor for a specified time (e.g., 6 hours). A luminogenic caspase-3/7 substrate is added, and the resulting luminescence, proportional to caspase activity, is measured.[6][12]

-

Annexin V Staining: Apoptosis is measured by flow cytometry using fluorescently labeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis.[12]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay: MOMP can be assessed by measuring the release of cytochrome c from the mitochondria into the cytosol via western blotting or by using fluorescent dyes that accumulate in mitochondria with intact membrane potential.[2]

-

4. In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of the Mcl-1 inhibitor in a living organism.

-

General Protocol:

-

Human cancer cells (e.g., MOLP-8 multiple myeloma cells) are subcutaneously implanted into immunodeficient mice.[2]

-

Once tumors are established, mice are treated with the inhibitor (e.g., a single intravenous dose of AZD5991) or vehicle control.[2]

-

Tumor volume and body weight are monitored over time.

-

Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.[13]

-

Pharmacodynamic markers, such as cleaved caspase-3 in tumor lysates, can be measured to confirm on-target activity.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Mcl-1 signaling pathway, the mechanism of action of Mcl-1 inhibitors, and a typical drug discovery workflow.

Caption: The intrinsic apoptosis pathway regulated by Bcl-2 family proteins.

Caption: Mechanism of action of a selective Mcl-1 inhibitor.

Caption: A typical workflow for Mcl-1 inhibitor discovery and development.

Conclusion and Future Directions

The discovery and development of potent and selective Mcl-1 inhibitors like AZD5991 represent a significant advancement in the field of oncology. These molecules have demonstrated promising preclinical activity, validating Mcl-1 as a druggable target.[2][14][15][16] AZD5991 progressed to Phase I clinical trials for patients with hematological malignancies.[15][17] However, the clinical development of AZD5991 was halted due to an unfavorable risk/benefit ratio, primarily related to cardiac toxicity (asymptomatic troponin elevation).[17][18]

This highlights a key challenge for the field: achieving a therapeutic window that allows for potent anti-tumor activity without causing significant on-target toxicity in normal tissues, such as cardiomyocytes, which also rely on Mcl-1 for survival. Future research will likely focus on developing next-generation Mcl-1 inhibitors with improved safety profiles, exploring intermittent dosing schedules, and identifying predictive biomarkers to select patient populations most likely to benefit from Mcl-1 inhibition. Combination therapies, such as pairing Mcl-1 inhibitors with other targeted agents like the Bcl-2 inhibitor venetoclax, also hold significant promise for overcoming drug resistance and improving patient outcomes.[2][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 12. AZD5991 [openinnovation.astrazeneca.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]

- 15. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.monash.edu [research.monash.edu]

- 17. P579: SAFETY, TOLERABILITY, PHARMACOKINETICS, AND PRELIMINARY ANTITUMOR ACTIVITY OF AZD5991 IN RELAPSED/ REFRACTORY HEMATOLOGIC MALIGNANCIES: A PHASE 1 FIRST-IN-HUMAN STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

(E)-Mcl-1 Inhibitor 7: A Deep Dive into its Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which is frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy.[1][2][3] The development of selective Mcl-1 inhibitors is a promising therapeutic strategy to induce programmed cell death, or apoptosis, in cancer cells. This technical guide focuses on the mechanism of action of a potent and selective Mcl-1 inhibitor, herein referred to as (E)-Mcl-1 inhibitor 7, with a high likelihood of being the compound "(Rₐ)-7" described in the discovery of AZD5991.[4]

Core Mechanism: Releasing the Brakes on Apoptosis

The primary function of Mcl-1 is to sequester pro-apoptotic proteins, particularly Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2][5] this compound acts as a BH3 mimetic, meaning it mimics the binding of BH3-only proteins (like Bim and Puma) to the hydrophobic groove of Mcl-1.[1] By competitively binding to this groove with high affinity, the inhibitor displaces Bak from Mcl-1.[1][4]

The release of Bak is a critical event that triggers its oligomerization, leading to the formation of pores in the outer mitochondrial membrane.[4][5][6] This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[2][4] Cytoplasmic cytochrome c then binds to Apaf-1, initiating the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[4] The activation of these executioner caspases orchestrates the dismantling of the cell, leading to apoptosis.[4]

Signaling Pathway of Apoptosis Induction by this compound

Caption: Apoptotic pathway induced by this compound.

Quantitative Data Summary

The following table summarizes the binding affinity and cellular potency of (Rₐ)-7, which is understood to be the same as or structurally very similar to this compound.

| Parameter | Target | Value | Assay | Reference |

| IC₅₀ | Mcl-1 | 0.72 nM | FRET | [4] |

| Bcl-2 | 20 µM | FRET | [4] | |

| Bcl-xL | 36 µM | FRET | [4] | |

| Bcl-w | 49 µM | FRET | [4] | |

| Bfl-1 | 24 µM | FRET | [4] | |

| Kᵢ | Mcl-1 | 200 pM | FRET | [4] |

| Bcl-2 | 6.8 µM | FRET | [4] | |

| Bcl-xL | 18 µM | FRET | [4] | |

| Bcl-w | 25 µM | FRET | [4] | |

| Bfl-1 | 12 µM | FRET | [4] | |

| Kₔ | Mcl-1 | 170 pM | SPR | [4] |

| kₒₙ | Mcl-1 | 3.8 x 10⁶ M⁻¹s⁻¹ | SPR | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of common protocols used to characterize Mcl-1 inhibitors.

Förster Resonance Energy Transfer (FRET) Assay for Binding Affinity

This assay is used to measure the binding affinity of the inhibitor to Mcl-1 and other Bcl-2 family proteins.

Principle: A fluorescently labeled BH3 peptide (the donor) and a labeled Bcl-2 family protein (the acceptor) are used. When in close proximity (i.e., bound), excitation of the donor fluorophore results in energy transfer to the acceptor, which then fluoresces. An inhibitor that disrupts this interaction will decrease the FRET signal.

Protocol Outline:

-

Reagent Preparation: Recombinant Mcl-1 protein and a fluorescently tagged Bim BH3 peptide are prepared in an appropriate assay buffer.

-

Inhibitor Dilution: A serial dilution of the this compound is prepared.

-

Assay Plate Setup: The inhibitor dilutions, Mcl-1 protein, and the fluorescent peptide are added to the wells of a microplate.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence Reading: The fluorescence is read on a plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding (on-rate and off-rate) and the binding affinity (Kₔ).

Principle: One binding partner (e.g., Mcl-1 protein) is immobilized on a sensor chip. A solution containing the other binding partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

Protocol Outline:

-

Chip Preparation: A sensor chip is activated, and recombinant Mcl-1 protein is immobilized onto the surface.

-

Inhibitor Injection: A series of concentrations of this compound are injected over the sensor surface.

-

Association and Dissociation Monitoring: The change in the SPR signal is monitored in real-time during the association (inhibitor flowing over) and dissociation (buffer flowing over) phases.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₔ = kₒff / kₒₙ).

Caspase-3/7 Activation Assay

This assay measures the activity of the executioner caspases-3 and -7, a hallmark of apoptosis.

Principle: A luminogenic or fluorogenic substrate containing the caspase-3/7 recognition sequence (DEVD) is used. When cleaved by active caspase-3 or -7, a luminescent or fluorescent signal is produced that is proportional to the enzyme's activity.

Protocol Outline:

-

Cell Culture and Treatment: Mcl-1 dependent cancer cells are seeded in a multi-well plate and treated with various concentrations of this compound for a specified time.

-

Lysis and Substrate Addition: The cells are lysed, and the caspase-3/7 substrate is added.

-

Incubation: The plate is incubated to allow for the enzymatic reaction to proceed.

-

Signal Detection: The luminescence or fluorescence is measured using a plate reader.

-

Data Analysis: The signal intensity is correlated with the level of caspase-3/7 activation.

Experimental Workflow: FRET-Based Binding Assay

Caption: Workflow for a FRET-based Mcl-1 binding assay.

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

(E)-Mcl-1 Inhibitor 7: A Technical Overview of Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the binding characteristics of (E)-Mcl-1 inhibitor 7, a potent antagonist of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many cancer cells and a known contributor to therapeutic resistance, making it a critical target in oncology drug discovery.[1][2] This document summarizes the available quantitative data, outlines the likely experimental methodologies employed for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound, also identified as Example 34 in patent WO2020097577, demonstrates high-affinity binding to Mcl-1.[3] The available data are summarized below. A distinct compound, referred to as Mcl-1 inhibitor 7 or Example 35, is also mentioned in the same patent.[4]

| Inhibitor Name | Target | Binding Affinity (Ki) | Half-maximal Inhibitory Concentration (IC50) | Source |

| This compound (Example 34) | Mcl-1 | < 1 nM | < 500 nM | Patent: WO2020097577[3] |

Experimental Protocols

While the specific experimental details for the characterization of this compound are proprietary to the patent holders, this section outlines representative protocols for determining the binding affinity (Ki) and inhibitory concentration (IC50) of Mcl-1 inhibitors. These methods are standard in the field and are likely to be similar to those used for this compound.

Determination of IC50 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying the binding of an inhibitor to its target in a high-throughput format.[1][2][3][4][5]

Principle: This assay measures the disruption of the interaction between Mcl-1 protein and a fluorescently labeled peptide derived from a natural binding partner (e.g., a BH3 domain peptide). The Mcl-1 protein is typically tagged with a Terbium (Tb) cryptate (donor fluorophore), and the BH3 peptide is labeled with a suitable acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor that binds to Mcl-1 will displace the labeled peptide, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human Mcl-1 protein (His-tagged)

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3)

-

Terbium-labeled anti-His antibody

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

384-well microplates

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

A solution of Mcl-1 protein and the Terbium-labeled anti-His antibody is prepared in assay buffer and incubated to allow for complex formation.

-

The inhibitor, this compound, is serially diluted to various concentrations.

-

The Mcl-1/antibody complex is added to the wells of a 384-well plate.

-

The serially diluted inhibitor is then added to the respective wells.

-

The fluorescently labeled BH3 peptide is added to all wells to initiate the binding reaction.

-

The plate is incubated at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Ki from IC50

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the concentration of the fluorescent ligand and its dissociation constant (Kd) for the target protein are known.

Equation: Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] = concentration of the fluorescently labeled ligand

-

Kd = dissociation constant of the ligand-protein interaction

Visualizations

Mcl-1 Signaling Pathway and Inhibition

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death. This compound binds to the BH3-binding groove of Mcl-1, disrupting these protein-protein interactions and liberating the pro-apoptotic factors, thereby triggering apoptosis.

Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for IC50 Determination (TR-FRET)

The following diagram illustrates the key steps in determining the IC50 value of this compound using a TR-FRET assay.

Caption: A generalized experimental workflow for determining the IC50 of an Mcl-1 inhibitor.

References

Technical Guide: (E)-Mcl-1 Inhibitor 7 Target Engagement in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "(E)-Mcl-1 inhibitor 7" is not extensively documented in publicly available literature. This guide, therefore, utilizes data from well-characterized, potent, and selective Myeloid Cell Leukemia-1 (Mcl-1) inhibitors as exemplars to detail the principles and methodologies for evaluating target engagement in cancer cells.

Introduction

Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptosis pathway.[1][2][3] Its overexpression is a common feature in a wide range of human cancers, where it contributes to tumor survival, proliferation, and resistance to conventional therapies.[1][2][4][5] This makes Mcl-1 a high-priority therapeutic target. Small molecule inhibitors, designed as BH3 mimetics, aim to restore the natural process of programmed cell death (apoptosis) by directly binding to Mcl-1 and preventing it from sequestering pro-apoptotic proteins.[1][2]

This guide provides an in-depth overview of the core techniques and data analysis involved in confirming that a selective Mcl-1 inhibitor, exemplified here as "Inhibitor 7," successfully engages its target in cancer cells, leading to the desired biological outcome.

Mechanism of Action: Restoring Apoptosis

Mcl-1 exerts its pro-survival function by binding to and neutralizing pro-apoptotic effector proteins, primarily Bak and Bax.[2] This prevents their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane, a key step in initiating apoptosis. Mcl-1 inhibitors are designed to fit into the same hydrophobic BH3-binding groove on the Mcl-1 protein that Bak and Bax would occupy.[2] By competitively binding to this site, the inhibitor displaces these pro-apoptotic proteins, freeing them to trigger the apoptotic cascade.[1]

Quantitative Assessment of Target Engagement

Quantifying the interaction between an inhibitor and its target is fundamental. This is typically assessed through biochemical assays to determine binding affinity (e.g., Kᵢ) and cell-based assays to measure functional potency (e.g., IC₅₀).

Table 1: Biochemical and Cellular Potency of Exemplary Mcl-1 Inhibitors

| Inhibitor | Assay Type | Target Binding (Kᵢ) | Cellular Activity (IC₅₀) | Selectivity over other Bcl-2 family | Reference |

| A-1210477 | TR-FRET | 0.454 nM | 26.2 nM | >100-fold | [2] |

| UMI-77 | FP-based | 490 nM | Varies by cell line | ~10-fold vs. BFL-1/A1 | [2] |

| MIM1 | FP-based | - | 4.78 µM | Selective for Mcl-1 | [4] |

| S1 | FP-based | 58 nM | Varies by cell line | Also binds Bcl-2 (Kᵈ = 310 nM) | [4] |

Note: FP = Fluorescence Polarization; TR-FRET = Time-Resolved Fluorescence Resonance Energy Transfer. Values are highly dependent on the specific assay conditions and cell lines used.

Key Experimental Protocols for Target Engagement

Verifying that an inhibitor engages Mcl-1 within the complex environment of a cancer cell requires specialized biophysical and functional assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a robust, high-throughput method to measure the binding affinity of an inhibitor to Mcl-1 by quantifying the disruption of a known protein-ligand interaction.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Plate Setup:

-

Reaction Initiation and Incubation:

-

Data Acquisition:

-

Read the plate using a microplate reader capable of TR-FRET.

-

Measure the emission at two wavelengths: 620 nm (Tb-donor) and 665 nm (dye-acceptor).[9]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). A high ratio indicates proximity between the donor and acceptor (Mcl-1 binding its ligand), while a low ratio indicates disruption by the inhibitor.

-

Plot the TR-FRET ratio against the inhibitor concentration to determine the IC₅₀ value.

-

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

The Tipping Point of Cell Fate: A Technical Guide to the Role of Mcl-1 in Tumor Survival and Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1), a pivotal anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical factor in oncogenesis and therapeutic resistance. Its overexpression is a common feature across a wide spectrum of human cancers, directly contributing to the survival of malignant cells and the progression of tumors. This technical guide provides an in-depth exploration of Mcl-1's multifaceted role in cancer biology, its complex regulatory networks, and its validation as a high-value therapeutic target. We will delve into the key signaling pathways, present quantitative data on its clinical relevance, and provide detailed experimental protocols for its study, offering a comprehensive resource for researchers and drug development professionals in oncology.

Mcl-1: A Guardian of Malignant Cells

Mcl-1 is a pro-survival protein that is essential for the viability of various cell types.[1] In the context of cancer, its function is hijacked to sustain the malignant phenotype. Mcl-1 exerts its anti-apoptotic effects primarily by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[1][2] This action effectively blocks the intrinsic pathway of apoptosis, a cell's natural defense mechanism against oncogenic transformation. The short half-life of Mcl-1 allows it to act as a rapid sensor and responder to cellular stress, making its regulation a critical node in cell fate decisions.[2]

The Central Role of Mcl-1 in Tumor Survival and Progression

The overexpression of Mcl-1 is not merely a bystander effect in cancer; it is a key driver of tumor survival and progression. By inhibiting apoptosis, Mcl-1 allows cancer cells to evade cell death signals induced by DNA damage, oncogenic stress, and chemotherapy.[1][3] This survival advantage is crucial for the initial establishment of a tumor and its subsequent growth.

Furthermore, Mcl-1 has been implicated in promoting tumor progression through mechanisms beyond apoptosis inhibition. Recent studies suggest its involvement in modulating cellular invasion and metastasis.[4] Mcl-1 can also contribute to the development of resistance to a wide array of cancer therapies, including conventional chemotherapy and targeted agents like Bcl-2 inhibitors (e.g., venetoclax).[1][5] This resistance is often mediated by the upregulation of Mcl-1, which compensates for the inhibition of other pro-survival proteins.[1]

Quantitative Data on Mcl-1 in Cancer

The clinical significance of Mcl-1 is underscored by its frequent dysregulation in human cancers and its correlation with patient outcomes.

| Cancer Type | Mcl-1 Overexpression/Amplification | Clinical Significance | Reference |

| Breast Cancer | 36% of cases exhibit elevated Mcl-1 expression. | Associated with resistance to therapies like HER2 inhibitors. | [4][5] |

| Lung Cancer | 54% of cases show elevated Mcl-1 expression. | A common somatic copy number amplification. | [4][5] |

| Multiple Myeloma | 40% of patients have amplification or gain of the Mcl-1 gene. | High Mcl-1 levels correlate with shorter event-free survival. | [1] |

| Colorectal Cancer | Strong cytoplasmic expression correlates with tumor stage and lymph node metastasis. | Associated with inferior survival rates. | [6][7] |

| Hematological Malignancies | Frequently overexpressed in various lymphomas and leukemias. | A key factor in resistance to venetoclax in AML. | [1][4] |

Signaling Pathways and Regulation of Mcl-1

The expression and activity of Mcl-1 are tightly controlled at multiple levels, including transcription, post-transcription, translation, and post-translation. This intricate regulatory network is often dysregulated in cancer, leading to the sustained high levels of Mcl-1 that promote tumor survival.

Transcriptional Regulation

Several oncogenic signaling pathways converge to upregulate Mcl-1 transcription. These include:

-

PI3K/Akt Pathway: A central pathway in cell survival and proliferation, it promotes Mcl-1 expression.[3][8]

-

JAK/STAT Pathway: Cytokine signaling through this pathway can induce Mcl-1 transcription.[4]

-

MAPK/ERK Pathway: This pathway, often activated by growth factor receptors, also contributes to Mcl-1 upregulation.[4]

Post-Translational Modifications

The stability of the Mcl-1 protein is a critical determinant of its cellular levels. Mcl-1 has a very short half-life due to its rapid degradation via the proteasome.[3] This process is regulated by a balance between ubiquitination and deubiquitination.

-

Ubiquitination: E3 ubiquitin ligases such as MULE, SCFFBW7, and β-TrCP target Mcl-1 for proteasomal degradation.[3][4]

-

Deubiquitination: The deubiquitinase USP9X can remove ubiquitin from Mcl-1, thereby stabilizing the protein and promoting cell survival.[3]

-

Phosphorylation: Phosphorylation of Mcl-1 can either promote its stability or prime it for degradation, depending on the specific site and the kinase involved.

Caption: Regulation of Mcl-1 and its role in apoptosis.

Mcl-1 as a Therapeutic Target

The critical role of Mcl-1 in tumor survival and its frequent overexpression have made it an attractive target for cancer therapy.[9] The development of small-molecule inhibitors that directly bind to Mcl-1 and disrupt its interaction with pro-apoptotic proteins is a promising strategy.[5][10]

Mcl-1 Inhibitors in Clinical Development

Several selective Mcl-1 inhibitors have entered clinical trials, demonstrating the feasibility of targeting this protein.

| Compound | Developer(s) | Phase of Development | Selected Indications | Reference |

| S64315 (MIK665) | Servier/Novartis | Phase 1/2 | Hematological Malignancies (AML, MM, MDS) | [11][12] |

| AZD5991 | AstraZeneca | Phase 1/2 | Hematological Malignancies | [12][13] |

| AMG 176 | Amgen | Phase 1 | Hematological Malignancies (MM, AML) | [13] |

| AMG 397 | Amgen | Phase 1 | Multiple Myeloma, Non-Hodgkin Lymphoma | [13] |

Note: Clinical trial landscapes are dynamic and subject to change.

Challenges in targeting Mcl-1 include potential on-target toxicities in healthy tissues that also rely on Mcl-1 for survival, such as cardiomyocytes and hematopoietic stem cells.[14] Strategies to mitigate these effects, such as intermittent dosing schedules and combination therapies, are being actively explored.[14]

Caption: Mcl-1 protein interaction network.

Key Experimental Protocols for Mcl-1 Research

Studying the role of Mcl-1 requires a variety of molecular and cellular biology techniques. Below are detailed protocols for two fundamental experiments: Co-Immunoprecipitation to analyze protein-protein interactions and the TUNEL assay to detect apoptosis.

Co-Immunoprecipitation (Co-IP) for Mcl-1 Interaction Analysis

This protocol is designed to determine if Mcl-1 physically interacts with a protein of interest (e.g., Bak, Noxa) within a cell.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against Mcl-1 (for immunoprecipitation)

-

Antibody against the protein of interest (for western blotting)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Standard western blotting reagents and equipment

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes on ice.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them.

-

Immunoprecipitation: Add the primary antibody against Mcl-1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

-

Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the antibody against the protein of interest.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Paraffin-embedded tissue sections or cultured cells on slides

-

Proteinase K solution

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs, e.g., biotin-dUTP)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate

-

Counterstain (e.g., Hematoxylin)

-

Microscope

Procedure:

-

Deparaffinization and Rehydration (for tissue sections): Treat slides with xylene and a graded series of ethanol to rehydrate the tissue.

-

Permeabilization: Incubate the samples with Proteinase K solution to permeabilize the cells.[15]

-

Labeling: Add the TdT reaction mixture to the samples and incubate in a humidified chamber at 37°C for 1 hour to allow the enzyme to label the 3'-OH ends of fragmented DNA.[15]

-

Detection: Incubate the samples with streptavidin-HRP conjugate, which will bind to the biotin-labeled dUTPs.

-

Visualization: Add the DAB substrate. The HRP enzyme will convert DAB into a brown precipitate at the sites of DNA fragmentation.[15]

-

Counterstaining: Lightly counterstain the nuclei with a stain like hematoxylin to visualize all cells.

-

Analysis: Observe the samples under a light microscope. Apoptotic cells will have dark brown stained nuclei.

Caption: Workflow for key Mcl-1 experiments.

Conclusion and Future Directions

Mcl-1 stands as a formidable adversary in the fight against cancer. Its role as a key survival factor is well-established, and its contribution to therapeutic resistance presents a major clinical challenge. The development of selective Mcl-1 inhibitors offers a promising avenue to overcome this challenge, with early clinical data demonstrating the potential of this therapeutic strategy.

Future research should focus on identifying predictive biomarkers to select patients most likely to respond to Mcl-1 inhibition. Furthermore, exploring rational combination therapies that synergize with Mcl-1 inhibitors will be crucial to maximizing their efficacy and overcoming potential resistance mechanisms. A deeper understanding of the non-apoptotic functions of Mcl-1 may also unveil new therapeutic opportunities. The continued investigation into the intricate biology of Mcl-1 will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive characterization of MCL‐1 in patients with colorectal cancer: Expression, molecular profiles, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 9. Targeting Myeloid Leukemia-1 in Cancer Therapy: Advances and Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Global MCL1 Inhibitor Drug Clinical Trials & Commercialization Analysis Report 2023: Insight by Company, Indication, Phase and Innovation and Development Trends By Different Cancers [prnewswire.com]

- 12. Advances in Clinical Research on Mcl-1 Inhibitors [synapse.patsnap.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. kuickresearch.com [kuickresearch.com]

- 15. genscript.com [genscript.com]

An In-Depth Technical Guide on the (E)-Mcl-1 Inhibitor 7: Effects on Bcl-2 Family Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key mechanism of tumorigenesis and resistance to anti-cancer therapies. This technical guide provides a comprehensive overview of a specific Mcl-1 inhibitor, designated as (E)-Mcl-1 inhibitor 7, a spiro-sulfonamide derivative identified as "Example 34" in patent WO2020097577A1. This document details the inhibitor's known effects on Bcl-2 family protein interactions, presenting available quantitative data, outlining detailed experimental protocols for its characterization, and visualizing the pertinent biological pathways and experimental workflows.

Introduction to Mcl-1 and its Role in Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which consists of pro-apoptotic and anti-apoptotic members. Mcl-1 is a key anti-apoptotic protein that sequesters pro-apoptotic proteins, such as Bim, Bak, and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][2][3][4][5] Overexpression of Mcl-1 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to various chemotherapeutic agents.[6][7] Consequently, the development of small molecule inhibitors that specifically target Mcl-1 is a promising strategy in cancer therapy.[6][8]

This compound: A Potent Spiro-Sulfonamide Derivative

This compound (Example 34) is a novel spiro-sulfonamide derivative identified as a potent inhibitor of Mcl-1.[9] While extensive peer-reviewed literature on this specific compound is limited, the originating patent and vendor information provide initial insights into its high affinity for Mcl-1.

Chemical Structure

The definitive chemical structure of this compound is detailed within patent WO2020097577A1 as Example 34. An ORTEP representation of the compound is also provided in the patent, confirming its stereochemistry.[9]

Note: Due to the proprietary nature of the specific chemical structure, a generalized representation or a direct reference to the patent is necessary for detailed structural information.

Quantitative Data on Mcl-1 Inhibition

The available data from commercial suppliers, derived from the patent, indicates that this compound is a highly potent Mcl-1 inhibitor.

| Parameter | Value | Reference |

| Mcl-1 Ki | <1 nM | [9] |

| Mcl-1 IC50 | <500 nM | [9] |

Note: Data regarding the binding affinity and inhibitory concentrations against other Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Bcl-w, Bfl-1/A1) for this compound are not publicly available. Selectivity is a critical parameter for Mcl-1 inhibitors, and further experimental validation is required to fully characterize the selectivity profile of this compound.

Mechanism of Action: Disruption of Mcl-1 Protein Interactions

The primary mechanism of action for Mcl-1 inhibitors like this compound is to bind to the BH3-binding groove of Mcl-1. This competitive binding displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and effector proteins (Bak, Bax) that are sequestered by Mcl-1.[2][3][4] The release of these pro-apoptotic factors initiates the downstream apoptotic cascade.

Signaling Pathway of Mcl-1 Inhibition

The inhibition of Mcl-1 by a small molecule inhibitor disrupts the equilibrium of Bcl-2 family protein interactions, leading to the activation of the intrinsic apoptotic pathway.

Experimental Protocols for Characterization

The following sections provide detailed, representative methodologies for key experiments used to characterize Mcl-1 inhibitors. While the specific protocols for this compound are not publicly detailed, these standard procedures are widely adopted in the field.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding Affinity

This assay quantitatively measures the binding affinity of the inhibitor to Mcl-1 by competing with a fluorescently labeled BH3 peptide.

Materials:

-

Recombinant human Mcl-1 protein (His-tagged)

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3)

-

Terbium-conjugated anti-His antibody (Tb-anti-His)

-

Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

384-well low-volume black plates

-

TR-FRET microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 5 µL of a solution containing His-Mcl-1 and FITC-Bim BH3 peptide in Assay Buffer. Final concentrations should be optimized, for example, 5 nM Mcl-1 and 10 nM FITC-Bim BH3.

-

Add 5 µL of Tb-anti-His antibody in Assay Buffer (e.g., 1 nM final concentration).

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for Terbium) and 520 nm (for FITC).

-

Calculate the ratio of the emission at 520 nm to 495 nm.

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) to Assess Disruption of Mcl-1-Bim Interaction

This experiment demonstrates the inhibitor's ability to disrupt the interaction between Mcl-1 and its binding partners in a cellular context.

Materials:

-

Mcl-1-dependent cancer cell line (e.g., MOLM-13)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Mcl-1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibodies for Western blotting (anti-Mcl-1, anti-Bim)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture MOLM-13 cells to the desired density and treat with varying concentrations of this compound or DMSO for 4-6 hours.

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Mcl-1 and Bim. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in the presence of the inhibitor indicates disruption of the interaction.

Cellular Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis in cancer cells upon treatment with the inhibitor.[10][11]

Materials:

-

Mcl-1-dependent cancer cell line (e.g., MOLM-13)

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Seed MOLM-13 cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

This compound (Example 34) is a potent, spiro-sulfonamide-based inhibitor of Mcl-1 with high binding affinity. Its mechanism of action involves the disruption of Mcl-1's sequestration of pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway. While initial potency data is promising, a comprehensive understanding of its therapeutic potential requires further investigation.

Key future research directions should include:

-

Selectivity Profiling: Determining the binding affinity of this compound against other Bcl-2 family members is crucial to assess its selectivity and potential off-target effects.

-

In Vivo Efficacy: Preclinical studies in relevant animal models of cancer are necessary to evaluate the inhibitor's anti-tumor activity, pharmacokinetics, and pharmacodynamics.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be essential for patient stratification in future clinical trials.

This technical guide provides a foundational understanding of this compound and a framework for its further preclinical characterization. The detailed protocols and pathway visualizations serve as valuable resources for researchers in the field of apoptosis and cancer drug development.

References

- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 2. Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BCL-2 family proteins: changing pa ... | Article | H1 Connect [archive.connect.h1.co]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Patent Public Search | USPTO [ppubs.uspto.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Unlocking Apoptosis: A Technical Guide to the Anti-Tumor Activity of Novel Mcl-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical and high-priority target in oncology.[1][2] Its overexpression is a common feature in a wide array of human cancers, including both hematological malignancies and solid tumors, where it plays a pivotal role in tumor cell survival, proliferation, and resistance to conventional therapies.[1][3][4][5] Unlike other Bcl-2 family members, Mcl-1 has a uniquely shallow binding groove and a very short half-life, making it a challenging yet highly attractive target for therapeutic intervention.[5][6][7] This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental evaluation of novel small-molecule inhibitors designed to antagonize Mcl-1 function and reinstate the natural process of programmed cell death in cancer cells.

The Central Role of Mcl-1 in Apoptosis Regulation

Mcl-1 is a cornerstone of the intrinsic apoptotic pathway, acting as a primary survival factor.[3] Its main function is to sequester pro-apoptotic "effector" proteins like Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane.[1][3][6] This sequestration is crucial for maintaining mitochondrial integrity and preventing the release of cytochrome c, a key step in the activation of the caspase cascade that executes apoptosis.[6]

Mcl-1 itself is regulated by "BH3-only" sensor proteins, such as Bim, Puma, and Noxa. These proteins can bind to Mcl-1, displacing Bak and Bax and thereby triggering apoptosis.[7] In many cancers, Mcl-1 is overexpressed, tilting the balance in favor of survival by binding up the available pro-apoptotic effectors.[8] Novel Mcl-1 inhibitors are designed as BH3-mimetics; they fit into the BH3-binding groove of Mcl-1, competitively displacing pro-apoptotic proteins and liberating them to initiate cell death.[1][9]

Figure 1. Mcl-1 Signaling Pathway in Apoptosis.

Potency and Selectivity of Novel Mcl-1 Inhibitors

The development of potent and selective Mcl-1 inhibitors has been a significant focus of modern drug discovery. These compounds are evaluated based on their binding affinity (Ki) to Mcl-1 and their ability to inhibit its function in cellular contexts (IC50). High selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL is critical to minimize off-target toxicities.[10]

| Inhibitor | Target(s) | Binding Affinity (Ki, nM) | Cellular Activity (IC50, nM) | Cancer Type(s) | Reference |

| UMI-77 | Mcl-1 | 490 | ~3500 (BxPC-3 cells) | Pancreatic Cancer | [11][12] |

| AZD5991 | Mcl-1 | < 3 | 50 (MOLP-8 cells) | Hematological Malignancies | [4][13] |

| AMG-176 | Mcl-1 | < 0.1 | 35 (MOLP-8 cells) | Hematological Malignancies | [7] |

| S63845 | Mcl-1 | ~0.1 - 0.5 | 10-200 (Various cell lines) | Multiple Myeloma, Leukemia | [5][8] |

| A-1210477 | Mcl-1 | Not Reported | ~30-300 (Various cell lines) | Various Cancers | [4] |

Note: IC50 and Ki values can vary significantly based on the specific assay conditions and cell lines used.[14][15] The data presented here are representative values from cited literature for comparative purposes.

Core Experimental Protocols for Inhibitor Evaluation

A standardized set of assays is employed to characterize the anti-tumor activity of novel Mcl-1 inhibitors, progressing from initial compound screening to in vivo efficacy studies.

Figure 2. Experimental workflow for Mcl-1 inhibitor evaluation.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., BxPC-3, MOLP-8) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the Mcl-1 inhibitor (e.g., 0.1 nM to 10 µM) for a specified duration (typically 48-72 hours).[11]

-

MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated using non-linear regression analysis.

-

Apoptosis Induction (Caspase-Glo 3/7 Assay)

-

Principle: Measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which, when cleaved, generates a luminescent signal.

-

Methodology:

-

Seeding and Treatment: Cells are seeded and treated with the Mcl-1 inhibitor in 96-well white-walled plates as described for the viability assay.

-

Reagent Addition: After the treatment period (e.g., 24 hours), an equal volume of Caspase-Glo 3/7 Reagent is added to each well.

-

Incubation: The plate is mixed and incubated at room temperature for 1-2 hours.

-

Data Acquisition: Luminescence is measured using a luminometer.

-

Analysis: The signal is proportional to the amount of caspase activity and is reported as fold-change over the untreated control.

-

Co-Immunoprecipitation (Co-IP) for Protein Interaction

-

Principle: This technique is used to demonstrate that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bax) within the cell.[11][12]

-

Methodology:

-

Cell Lysis: Cells treated with the Mcl-1 inhibitor are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for Mcl-1, which is coupled to agarose beads. This pulls down Mcl-1 and any proteins bound to it.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blotting: The eluted samples are run on an SDS-PAGE gel and analyzed by Western blot using antibodies for Mcl-1, Bak, and Bax to determine if Bak/Bax are present in the Mcl-1 pulldown. A reduction of Bak/Bax in the pulldown from treated cells indicates the inhibitor is effective.

-

In Vivo Xenograft Tumor Model

-

Principle: Evaluates the anti-tumor efficacy of the Mcl-1 inhibitor in a living organism. Human cancer cells are implanted in immunocompromised mice, and tumor growth is monitored following treatment.[11][16]

-

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 BxPC-3 cells) is injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[11]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. The Mcl-1 inhibitor is administered via a clinically relevant route (e.g., intravenous, oral) at various doses and schedules (e.g., 60 mg/kg, 5 days/week).[11][16]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and apoptosis induction.[12]

-

Mechanism of Action: Re-engaging the Apoptotic Machinery

The therapeutic rationale for Mcl-1 inhibition is straightforward: by selectively blocking the Mcl-1 survival signal, the intrinsic balance within the cancer cell is shifted decisively towards apoptosis. This targeted disruption liberates effector proteins, leading to mitochondrial permeabilization and cell death.

Figure 3. Logical flow from Mcl-1 inhibition to apoptosis.

Challenges and Future Directions

Despite the significant promise of Mcl-1 inhibitors, their development is not without challenges. A primary concern is on-target cardiotoxicity, as Mcl-1 is essential for the survival of cardiomyocytes.[17] Several clinical trials have been halted or suspended due to cardiac-related adverse events.[17][18] Strategies to mitigate this risk include developing inhibitors with shorter half-lives or using intermittent dosing schedules.[19]

Furthermore, acquired resistance to Mcl-1 inhibitors can emerge, often through the upregulation of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[17] This highlights the potential for combination therapies. Indeed, synergistic effects have been observed when Mcl-1 inhibitors are combined with Bcl-2 inhibitors (like venetoclax) or conventional chemotherapies, offering a powerful strategy to overcome resistance and enhance anti-tumor efficacy.[1][4][20]

Conclusion

Targeting Mcl-1 represents a highly promising therapeutic strategy for a broad range of cancers that are dependent on this protein for survival. The novel inhibitors developed to date have demonstrated potent anti-tumor activity by successfully disrupting Mcl-1's protective function, thereby triggering apoptosis in malignant cells. While challenges related to toxicity and resistance remain, ongoing research into next-generation inhibitors, optimized dosing strategies, and rational combination therapies is paving the way for the successful clinical application of this important new class of anti-cancer agents. The continued investigation and refinement of these molecules hold the potential to address significant unmet needs in oncology.[1]

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 4. dovepress.com [dovepress.com]

- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global MCL1 Inhibitor Drug Clinical Trials & Commercialization Analysis Report 2023: Insight by Company, Indication, Phase and Innovation and Development Trends By Different Cancers [prnewswire.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Evaluation and critical assessment of putative MCL-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]

- 18. m.youtube.com [m.youtube.com]

- 19. kuickresearch.com [kuickresearch.com]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for (E)-Mcl-1 Inhibitor 7 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to conventional therapies. (E)-Mcl-1 inhibitor 7 is a potent and selective small molecule inhibitor of Mcl-1, making it a valuable tool for cancer research and drug development. This document provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on the viability of Mcl-1-dependent cancer cells.

Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic pathway. By inhibiting Mcl-1, this compound releases these pro-apoptotic factors, leading to the activation of caspases and subsequent programmed cell death. This targeted mechanism of action makes it a promising candidate for anticancer therapeutics, particularly in tumors that exhibit Mcl-1 dependency.

Mcl-1 Signaling Pathway in Apoptosis

The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action for an Mcl-1 inhibitor.

Caption: Mcl-1 signaling pathway and inhibitor action.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the number of viable cells in culture after treatment with this compound. The assay quantifies ATP, an indicator of metabolically active cells.[1][2][3][4]

Recommended Cell Line: NCI-H929 (Human Multiple Myeloma) This cell line is known to be Mcl-1 dependent and is a suitable model for this assay.[5]

Materials

-

This compound

-

NCI-H929 cell line (or other suitable Mcl-1 dependent cell line)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

2-Mercaptoethanol

-

Penicillin-Streptomycin solution

-

Trypan Blue solution

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well microplates

-

Luminometer

Cell Culture and Maintenance

-

Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% FBS, 0.05 mM 2-mercaptoethanol, and 1% penicillin-streptomycin.[6]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

As NCI-H929 are suspension cells, maintain the culture by adding fresh medium to keep the cell density between 4 x 10^5 and 1 x 10^6 viable cells/mL.[6][7]

-

Before the assay, assess cell viability using Trypan Blue exclusion. A viability of >90% is recommended.

Experimental Workflow Diagram

Caption: In vitro cell viability assay workflow.

Assay Protocol

-

Cell Seeding:

-

Harvest NCI-H929 cells and resuspend them in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (resulting in 5,000 cells/well).

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.

-

Add 10 µL of the diluted inhibitor or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[2]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2][3]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3]

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis and Presentation

-

Subtract the average background luminescence (from medium-only wells) from all experimental readings.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation Table:

| Concentration (nM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU | % Viability |

| Vehicle Control | 100 | ||||

| 1 | |||||

| 10 | |||||

| 100 | |||||

| 1000 | |||||

| 10000 |

RLU: Relative Luminescence Units

Alternative Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric alternative for assessing cell viability. It measures the metabolic activity of cells via the reduction of MTT to a purple formazan product by mitochondrial dehydrogenases.[8]

Additional Materials for MTT Assay

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Spectrophotometer (plate reader)

MTT Assay Protocol

-

Follow steps 1-3 of the CellTiter-Glo® protocol (Cell Seeding, Compound Preparation, and Incubation).

-

After the 72-hour incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

For suspension cells like NCI-H929, centrifuge the plate to pellet the cells and formazan crystals. Carefully aspirate the supernatant.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate spectrophotometer.

Note: When using the MTT assay, it is important to be aware of potential interferences. For example, compounds that affect cellular redox potential can interfere with the assay.[9]

Conclusion

This document provides a comprehensive guide for conducting an in vitro cell viability assay to evaluate the efficacy of this compound. The detailed protocols for both the CellTiter-Glo® and MTT assays, along with information on the appropriate cell line and data analysis, will enable researchers to obtain reliable and reproducible results. These experiments are crucial for characterizing the anticancer activity of Mcl-1 inhibitors and for advancing their development as potential therapeutic agents.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. ch.promega.com [ch.promega.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 5. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NCI-H929. Culture Collections [culturecollections.org.uk]

- 7. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: Preclinical Xenograft Studies of Mcl-1 Inhibitors

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for a wide range of human cancers.[1][2] Its overexpression is frequently correlated with high tumor grade, poor patient survival, and resistance to various cancer therapies, including other Bcl-2 family inhibitors like venetoclax.[2][3][4] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[5][6]

The development of potent and selective small-molecule inhibitors of Mcl-1 represents a promising therapeutic strategy to trigger apoptosis in cancer cells that depend on Mcl-1 for survival.[3][7] Preclinical evaluation of these inhibitors in robust mouse xenograft models is a critical step in their development pipeline. These in vivo studies are essential to assess anti-tumor efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and evaluate the therapeutic window.

This document provides a detailed guide for designing and executing xenograft studies for Mcl-1 inhibitors, aimed at researchers, scientists, and drug development professionals.

Mcl-1 and the Intrinsic Apoptosis Pathway

Mcl-1 is a key regulator of the intrinsic (or mitochondrial) pathway of apoptosis. Cellular stress signals activate BH3-only "sensor" proteins (e.g., BIM, PUMA, NOXA), which in turn either neutralize anti-apoptotic proteins like Mcl-1 or directly activate the "effector" proteins BAX and BAK.[5][8] An Mcl-1 inhibitor disrupts the interaction between Mcl-1 and pro-apoptotic proteins, liberating BAX/BAK to oligomerize at the mitochondrial outer membrane. This leads to MOMP, the release of cytochrome c, apoptosome formation, and the activation of a caspase cascade, culminating in programmed cell death.[9][10]

Caption: Mcl-1 signaling in the intrinsic apoptosis pathway.

Experimental Design Workflow for Xenograft Studies

A typical xenograft study for an Mcl-1 inhibitor follows a structured workflow from model selection to endpoint analysis. The primary goal is to assess the anti-tumor activity of the compound, often as a single agent or in combination with other therapies.

Caption: General workflow for an Mcl-1 inhibitor xenograft study.

Key Considerations and Protocols

Cell Line and Animal Model Selection

Cell Lines: The choice of cell line is paramount and should be based on demonstrated dependence on Mcl-1 for survival. This is often predetermined through in vitro assays (e.g., siRNA/CRISPR screens, BH3 profiling).[11] Both hematological and solid tumor models are relevant.[12]

| Cancer Type | Recommended Cell Lines | Notes |

| Multiple Myeloma | NCI-H929, AMO-1 | Widely used, show high Mcl-1 dependence.[13][14][15] |

| Acute Myeloid Leukemia (AML) | MV-4-11, MOLM-13 | Models for hematological malignancies sensitive to Mcl-1 inhibition.[12][14] |

| Non-Small Cell Lung Cancer (NSCLC) | NCI-H23, A427 | Solid tumor models where Mcl-1 amplification or dependence is observed.[12][13][15] |

| Triple-Negative Breast Cancer (TNBC) | HCC-1187 | A subtype of breast cancer where Mcl-1 can be a key survival factor.[3][4] |

Animal Models: Immunocompromised mice are required to prevent rejection of human tumor xenografts.

-

SCID (Severe Combined Immunodeficient) mice: Suitable for many standard subcutaneous models.[1]

-

NSG (NOD scid gamma) mice: More severely immunocompromised, often preferred for hematopoietic malignancies and patient-derived xenograft (PDX) models.[16]

-